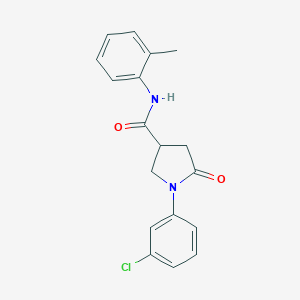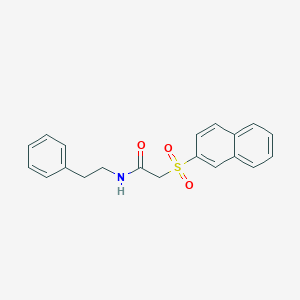
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being studied for their ability to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mecanismo De Acción
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the brain, including increasing GABA levels, reducing neuronal excitability, and decreasing seizure activity. Studies have also shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to modulate GABA activity in the brain, which can be useful for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, researchers may investigate the use of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, further studies may be needed to fully understand the mechanisms underlying the effects of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-methylphenylamine to form 3-chloro-N-(2-methylphenyl)benzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive research for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. Studies have shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase GABA levels in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Propiedades
Fórmula molecular |
C18H17ClN2O2 |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-5-2-3-8-16(12)20-18(23)13-9-17(22)21(11-13)15-7-4-6-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) |
Clave InChI |
MYXKBAJLCVKPIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)